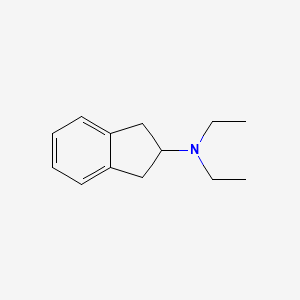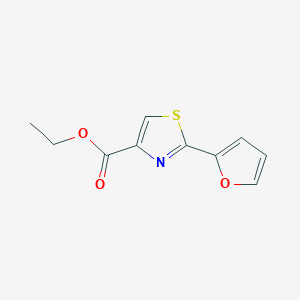
Ethyl 2-(2-Furyl)thiazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(2-Furyl)thiazole-4-carboxylate: is an organic compound that belongs to the class of heterocyclic compounds It features a furan ring and a thiazole ring, both of which are known for their diverse chemical reactivity and biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(2-Furyl)thiazole-4-carboxylate typically involves the reaction of 2-furylcarboxylic acid with thioamide under specific conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate. The reaction mixture is heated to facilitate the formation of the thiazole ring, followed by esterification with ethanol to yield the final product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents that are environmentally friendly and cost-effective is also considered to enhance the scalability of the process .
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl 2-(2-Furyl)thiazole-4-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The thiazole ring can be reduced under specific conditions to yield thiazolidine derivatives.
Substitution: Both the furan and thiazole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products:
Oxidation: Furan derivatives such as furan-2,5-dicarboxylic acid.
Reduction: Thiazolidine derivatives.
Substitution: Substituted furans and thiazoles.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(2-Furyl)thiazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new pharmaceuticals.
Medicine: It is investigated for its potential use in drug design and development, particularly for its anti-inflammatory and anticancer activities.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of Ethyl 2-(2-Furyl)thiazole-4-carboxylate involves its interaction with various molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
- Ethyl 2-furoate
- Furfuryl alcohol
- 2,5-Furandicarboxylic acid
- 2,5-Dimethylfuran
Comparison: Ethyl 2-(2-Furyl)thiazole-4-carboxylate is unique due to the presence of both furan and thiazole rings, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications in both chemistry and biology. For instance, while Ethyl 2-furoate is primarily used in flavoring and fragrance industries, this compound has potential pharmaceutical applications .
Eigenschaften
Molekularformel |
C10H9NO3S |
|---|---|
Molekulargewicht |
223.25 g/mol |
IUPAC-Name |
ethyl 2-(furan-2-yl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C10H9NO3S/c1-2-13-10(12)7-6-15-9(11-7)8-4-3-5-14-8/h3-6H,2H2,1H3 |
InChI-Schlüssel |
NOSIYYMXXUYWQC-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CSC(=N1)C2=CC=CO2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
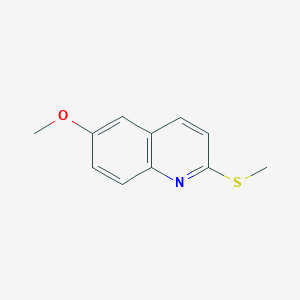
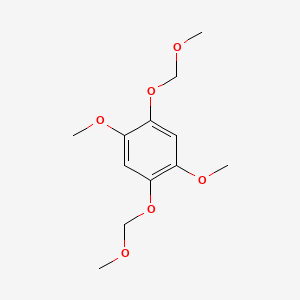
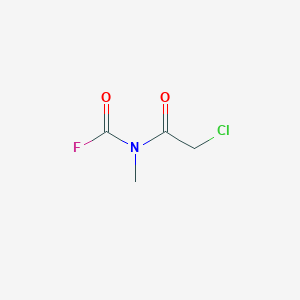
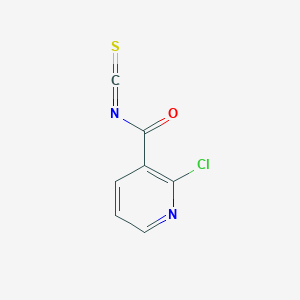
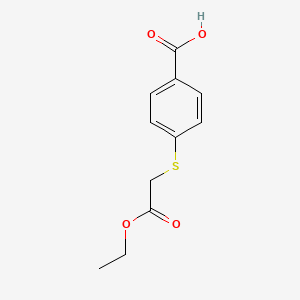
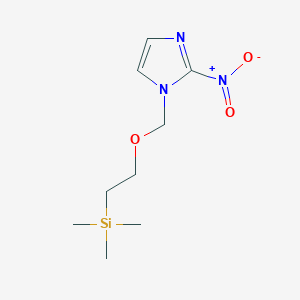
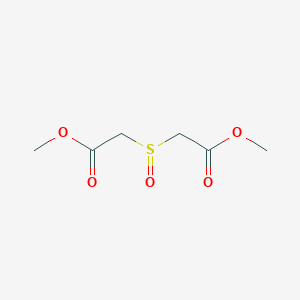
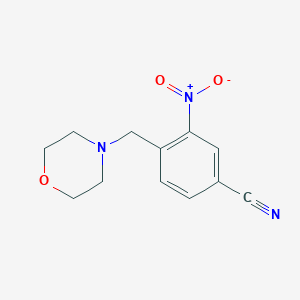
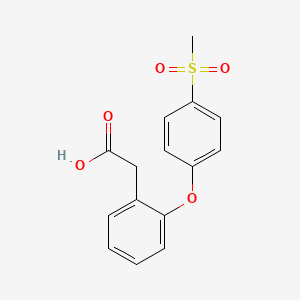

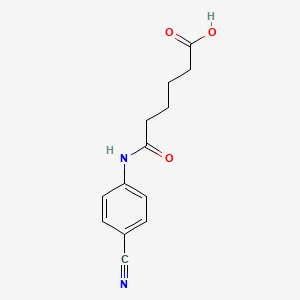
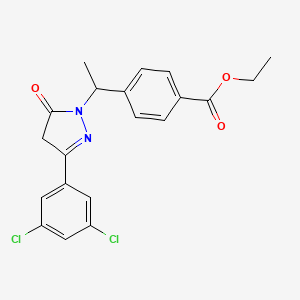
![3-Fluoro-5-methyl-5,10-dihydroindeno[1,2-b]indole](/img/structure/B8272252.png)
